molecular formula C8H11F2IN2O B2837998 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole CAS No. 1856055-94-1

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole

Cat. No.: B2837998
CAS No.: 1856055-94-1
M. Wt: 316.09
InChI Key: KBIZCMIWMVJOII-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of difluoroethyl, ethoxymethyl, and iodo substituents on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 2,2-difluoroethyl iodide with a pyrazole derivative under specific conditions to introduce the difluoroethyl group. The ethoxymethyl group can be introduced through an alkylation reaction using ethoxymethyl chloride. The final step often involves iodination of the pyrazole ring using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thio, or amino derivatives.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance lipophilicity and membrane permeability, while the iodo group can participate in halogen bonding with biological targets. The ethoxymethyl group may influence the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Difluoroethoxy)ethene
  • Bis-(2,2-difluoroethyl) ether
  • 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether

Uniqueness

1-(2,2-Difluoroethyl)-3-(ethoxymethyl)-4-iodo-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(ethoxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-2-14-5-7-6(11)3-13(12-7)4-8(9)10/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIZCMIWMVJOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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